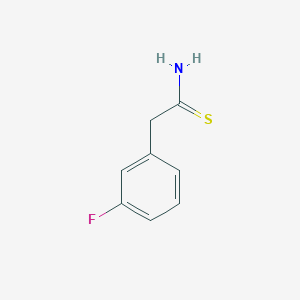

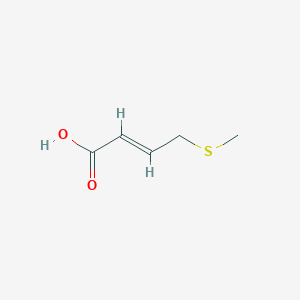

4-(methylsulfanyl)but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(methylsulfanyl)but-2-enoic acid” is an organic compound that contains a but-2-enoic acid backbone with a methylsulfanyl (also known as thiomethyl) group attached to the 4th carbon . The but-2-enoic acid part of the molecule is a type of α,β-unsaturated carboxylic acid, which are commonly found in nature and are often involved in biological reactions .

Synthesis Analysis

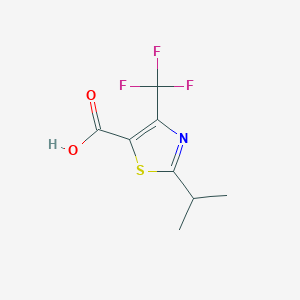

While the specific synthesis for “this compound” is not available, similar compounds are often synthesized through condensation or substitution reactions . For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-carbon chain with a double bond between the second and third carbons, a carboxylic acid group at one end, and a methylsulfanyl group attached to the fourth carbon .Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as sinapic acid have been found to target enzymes like endo-1,4-beta-xylanase . The role of these enzymes is to break down complex carbohydrates, which is crucial in various biological processes.

Mode of Action

These compounds often act as inhibitors or activators of enzymatic reactions, leading to changes in metabolic pathways .

Biochemical Pathways

For instance, a benzofuran derivative, 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB), can be biosynthesized from dibenzofuran (DBF) through co-metabolic degradation . This suggests that 4-(methylsulfanyl)but-2-enoic acid could potentially influence similar pathways.

Pharmacokinetics

In silico studies of similar compounds suggest that they obey the rules of drug-likeness, which could imply good bioavailability .

Result of Action

For example, certain organotin (IV) compounds can cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of DNA oxidative damage .

Properties

IUPAC Name |

(E)-4-methylsulfanylbut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPDISIWPKOYEX-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)

![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)

![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)

![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)